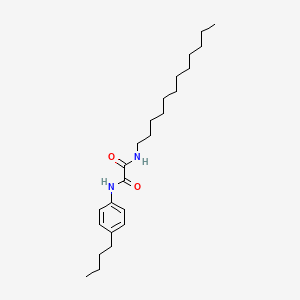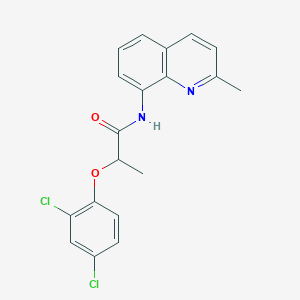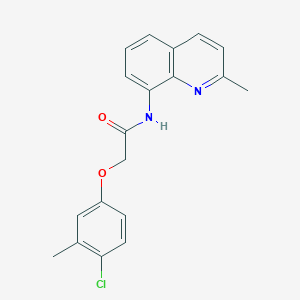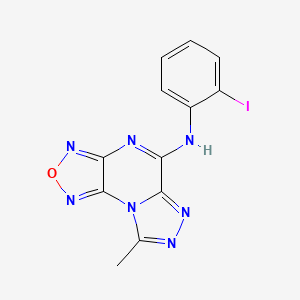![molecular formula C16H17F2N3O3S B15018582 N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15018582.png)
N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms in the phenyl ring often enhances the biological activity and metabolic stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between 2,4-difluoroaniline and dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The subsequent reaction of the sulfonamide intermediate with phenylacetic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Difluorophenyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide
- N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(methyl)amino]acetamide
Uniqueness
N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H17F2N3O3S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
InChI |
InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(13-6-4-3-5-7-13)11-16(22)19-15-9-8-12(17)10-14(15)18/h3-10H,11H2,1-2H3,(H,19,22) |
Clave InChI |
UGKFCAZSDFBVCY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B15018503.png)

![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)

![5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15018516.png)
![1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018518.png)

![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15018540.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15018548.png)
![4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15018570.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)


